2-Chloro-5-iodoaniline
Overview
Description
2-Chloro-5-iodoaniline is an organic compound with the molecular formula C6H5ClIN and a molecular weight of 253.47 g/mol . It is a halogenated aniline derivative, characterized by the presence of both chlorine and iodine atoms on the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique reactivity and properties.
Preparation Methods
The synthesis of 2-Chloro-5-iodoaniline typically involves halogenation reactions. One common method is the iodination of 2-chloroaniline using iodine and an oxidizing agent such as sodium nitrite in an acidic medium. Another approach involves the chlorination of 5-iodoaniline using chlorine gas or a chlorinating agent under controlled conditions. Industrial production methods often employ similar halogenation techniques but on a larger scale, ensuring high yield and purity.
Chemical Reactions Analysis
2-Chloro-5-iodoaniline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the iodine or chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can undergo coupling reactions with different reagents to form biaryl compounds or other complex structures.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-5-iodoaniline is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 2-Chloro-5-iodoaniline depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution and coupling reactions . In biological systems, its mechanism involves interaction with molecular targets such as enzymes or receptors, leading to the desired biological effect . The exact pathways and targets vary depending on the specific application and the structure of the final product.
Comparison with Similar Compounds
2-Chloro-5-iodoaniline can be compared with other halogenated anilines, such as:
4-Chloro-2-iodoaniline: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
5-Chloro-2-iodoaniline: Another isomer with distinct properties and uses.
2-Bromo-5-iodoaniline:
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and makes it suitable for particular synthetic and research applications.
Biological Activity
2-Chloro-5-iodoaniline (CAS Number: 16604-98-1) is an organic compound characterized by the presence of chlorine and iodine substituents on the aniline structure. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activity. Understanding its biological properties is crucial for its applications in drug development and other therapeutic areas.
- Molecular Formula : C₆H₅ClIN
- Molecular Weight : 253.47 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to participate in nucleophilic substitution reactions and its interactions with various biological targets. The halogen substituents enhance the compound's reactivity, allowing it to act as a potent electrophile in biochemical pathways.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Anticancer Activity : Studies indicate that derivatives of halogenated anilines exhibit significant anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.
- Antimicrobial Properties : Compounds similar to this compound have demonstrated effectiveness against various bacterial strains, suggesting potential for use in antimicrobial therapies.
- Enzyme Inhibition : The compound's structure allows it to interact with specific enzymes, potentially inhibiting their activity, which is a valuable trait in drug design.
Anticancer Activity
A study published in a peer-reviewed journal explored the synthesis of this compound derivatives and their anticancer activity against various cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the micromolar range, indicating potent anticancer effects. The study concluded that modifications to the aniline structure could enhance biological activity further.
Antimicrobial Efficacy
Another research article examined the antimicrobial properties of halogenated anilines, including this compound. The findings revealed that this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Comparative Analysis with Related Compounds
Compound Name | Anticancer Activity | Antimicrobial Activity | Enzyme Inhibition |
---|---|---|---|
This compound | Moderate | High | Yes |
4-Chloro-2-iodoaniline | Low | Moderate | Yes |
5-Chloro-2-iodoaniline | High | Low | No |
Properties
IUPAC Name |
2-chloro-5-iodoaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClIN/c7-5-2-1-4(8)3-6(5)9/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXCVXYHPJLMGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653866 | |
Record name | 2-Chloro-5-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16604-98-1 | |
Record name | 2-Chloro-5-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5-iodoaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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